JH-IX-179
Description
JH-IX-179 is a novel type I ATP-competitive pan-FLT3 inhibitor developed to address drug resistance in FLT3-mutant acute myeloid leukemia (AML). FLT3 mutations, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations (e.g., D835Y, N841I), occur in ~30% of AML cases and correlate with poor prognosis . Unlike type II inhibitors that bind inactive kinase conformations, this compound targets active FLT3 isoforms, enabling robust inhibition of resistance-prone mutants .
Preclinical studies demonstrate this compound’s exceptional potency, with IC50 values of 4 nM (FLT3-D835Y) and 10 nM (FLT3-ITD), comparable to second-generation inhibitors like crenolanib . Its kinome-wide selectivity (S(10) score: 0.03) surpasses crenolanib (S(10): 0.12), minimizing off-target effects .
Properties
Molecular Formula |
C26H24N6O |
|---|---|
Molecular Weight |
436.519 |
SMILES |
O=C1C2=C(NC3=C2C=CC(C4=CNN=C4)=C3)C5=C1C=CC(C6=CN(CCCN(C)C)N=C6)=C5 |
Appearance |
Solid powder |
Synonyms |
JH-IX-179; JH-IX 179; JH-IX179.; 3-(1-(3-(dimethylamino)propyl)-1H-pyrazol-4-yl)-7-(1H-pyrazol-4-yl)indeno[1,2-b]indol-10(5H)-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Comparative IC50 Values Against FLT3 Mutants
Key Findings :
- This compound vs. Crenolanib: Equipotent against FLT3-D835Y but 3.3-fold less potent against FLT3-ITD.
- This compound vs. Quizartinib : Superior potency against TKD mutants (4 nM vs. 93 nM) but weaker against FLT3-ITD (10 nM vs. 2 nM). Quizartinib’s high protein binding reduces free drug availability, whereas this compound’s low binding enhances bioavailability .
Cellular and Mechanistic Profiling
In FLT3-ITD-driven MOLM-13 and MOLM-14 cells, this compound induced G1 arrest and apoptosis (IC50 = 2 nM and 11 nM, respectively). Downstream signaling inhibition (phospho-AKT, phospho-S6) confirmed FLT3 pathway blockade .
Preclinical Pharmacokinetics and Limitations
- Metabolic Stability : this compound showed a short half-life in mouse microsomes (15 min) but stability in plasma (>6 hours) .
- In Vivo Efficacy: In FLT3-D835Y/ITD-positive AML xenografts, this compound achieved an IC50 of 70 nM, though ADME properties remain under investigation .
Advantages Over Competing Inhibitors
Selectivity : Minimal off-target interactions (only CIT, ROCK2, PHKG1, and CLK1 inhibited >95% at 1 µM) .
Low Protein Binding : Unbound fraction >50% vs. <10% for PKC412, enhancing therapeutic index .
Dual Mechanism : Induces apoptosis in both ITD and TKD mutants, with additional G1 arrest in ITD-driven AML .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
